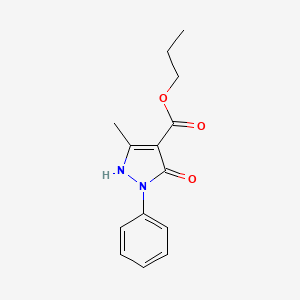

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

propyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-9-19-14(18)12-10(2)15-16(13(12)17)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHOQQNHUUXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 1,3-Dicarbonyl Compounds with Phenylhydrazine Derivatives

A prevalent method involves the cyclocondensation of substituted 1,3-dicarbonyl compounds, such as ethyl acetoacetate, with phenylhydrazine derivatives under reflux conditions. This route efficiently constructs the pyrazole ring with the desired substitution pattern.

Ethyl acetoacetate + phenylhydrazine → pyrazole intermediate → esterification → Propyl ester

- Solvent: Ethanol or acetic acid

- Reflux temperature (~78-80°C)

- Reaction time: 4–8 hours

- Catalyst: Sometimes acid catalysts like acetic acid are employed to facilitate cyclization

- Hydrolysis of the ester group to carboxylic acid, followed by esterification with propanol under acidic conditions to yield the propyl ester.

Multicomponent Reactions (MCRs)

Recent advancements utilize multicomponent reactions, combining aldehydes, hydrazines, and active methylene compounds to generate the pyrazole core with high efficiency.

- Condensation of benzaldehyde, ethyl acetoacetate, and phenylhydrazine in the presence of a Lewis acid catalyst (e.g., cerium sulfate) under microwave irradiation accelerates the synthesis, yielding the desired compound with high purity and yield.

- Solvent: Water or ethanol

- Catalyst: Cerium sulfate or other eco-friendly catalysts

- Microwave irradiation: 180°C for 10–15 minutes

Direct Esterification and Functionalization

The pyrazole core can be functionalized post-synthesis via esterification of the carboxylic acid with propanol using standard Fischer esterification conditions:

- Reagents: Propanol, catalytic sulfuric acid

- Conditions: Reflux at 60–80°C for several hours

- Purification: Recrystallization from suitable solvents

Key Research Findings and Data

| Method | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate + phenylhydrazine | Ethanol, reflux, 4–8 hrs | 45–87% | Widely used, scalable |

| Multicomponent reaction | Benzaldehyde + ethyl acetoacetate + phenylhydrazine | Microwave, ethanol/water, 10–15 min | Up to 90% | Environmentally friendly, high yield |

| Esterification | Carboxylic acid + propanol | Reflux, sulfuric acid catalyst | 70–85% | Post-synthesis modification |

Notes on Reaction Optimization and Challenges

- Selectivity: The acylation at the 4-position of the pyrazole ring is regioselective due to steric hindrance from the N1-phenyl group, favoring substitution at the C4 position.

- Reaction Time: Microwave-assisted methods significantly reduce reaction times and improve yields.

- Purity: Recrystallization from solvents like methanol, ethanol, or acetone ensures high purity suitable for pharmaceutical applications.

- Scale-up: Continuous flow reactors and optimized catalysts facilitate industrial-scale synthesis.

化学反应分析

Types of Reactions

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of 5-oxo-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Reduction: Formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbinol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

科学研究应用

Antimicrobial Activity

One of the most significant applications of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is its antimicrobial properties. Research has demonstrated that this compound exhibits bacteriostatic activity against Staphylococcus aureus, a common pathogen responsible for various infections.

Case Study: Mechanism of Action Against S. aureus

A study highlighted that HMPC shows a minimum inhibitory concentration (MIC) of 4 µg/ml against S. aureus. Whole-genome sequencing of resistant mutants revealed mutations in the global transcriptional regulator MgrA, indicating a unique mechanism of action that may involve DNA-damaging pathways or inhibition of DNA replication processes .

| Property | Value |

|---|---|

| MIC against S. aureus | 4 µg/ml |

| Mechanism | Involves MgrA mutations and potential DNA interaction |

Potential in Drug Development

The compound's structural characteristics make it a candidate for further development into therapeutic agents. Its derivatives have been explored for various pharmacological activities, including analgesic and anti-inflammatory effects.

Case Study: Synthesis and Evaluation of Derivatives

Research involving the synthesis of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines indicated promising analgesic and anti-inflammatory activities. These compounds were characterized using spectral data and showed potential for treating pain-related conditions .

| Derivative | Activity |

|---|---|

| 1-acetyl/propyl-3-aryl derivatives | Analgesic and anti-inflammatory |

Antioxidant Properties

Another area of interest is the antioxidant potential of this compound and its derivatives. Antioxidants are crucial in preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity

Studies have shown that certain derivatives demonstrate significant antioxidant activity, which can be beneficial in formulating supplements or pharmaceuticals aimed at reducing oxidative damage .

| Derivative | Antioxidant Activity |

|---|---|

| Various synthesized derivatives | Significant antioxidant effects |

Future Directions in Research

The ongoing research into this compound suggests multiple avenues for exploration:

- Mechanistic Studies: Further investigation into its molecular mechanisms could unveil new therapeutic targets.

- Formulation Development: Exploring different formulations could enhance bioavailability and efficacy.

作用机制

The mechanism of action of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity against MRSA is linked to its ability to inhibit DNA replication and transcription. The compound activates certain promoter-lux clones, indicating its potential to cause DNA damage or interfere with DNA replication .

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes key structural differences between Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and analogous compounds from the Combi-Blocks catalog ():

| Compound ID | Core Structure | Substituents and Functional Groups | Purity |

|---|---|---|---|

| QY-5306 (Target) | Pyrazole | 5-hydroxy, 3-methyl, 1-phenyl, 4-propyl ester | 95% |

| QY-6903 | Pyrazole | 4-propyl (no hydroxyl, methyl, or phenyl groups) | 95% |

| LD-0962 | 1,3,4-Thiadiazole | 5-(propylsulfanyl), 2-amine | 98% |

| QZ-7564 | 1,2,4-Triazole | 4-propyl, 5-(4,5,6,7-tetrahydro-1-benzothien-3-yl), 3-thiol | 95% |

| QZ-2886 | 1,2,4-Triazole | 4-propyl, 5-thien-2-yl, 3-thiol | 95% |

Key Observations :

- Heterocyclic Core: The target compound’s pyrazole core distinguishes it from thiadiazole (LD-0962) and triazole (QZ-7564, QZ-2886) derivatives. Pyrazoles are known for their aromatic stability and hydrogen-bonding capabilities, which influence solubility and reactivity .

- Functional Groups : The hydroxyl and ester groups in QY-5306 enhance polarity compared to QY-6903, which lacks these moieties. This difference may impact solubility and pharmacokinetic properties.

- Substituent Complexity : QZ-7564 and QZ-2886 incorporate sulfur-containing groups (thiol, benzothienyl), which could confer distinct electronic and steric effects compared to QY-5306’s phenyl and methyl substituents .

生物活性

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Condensation Reaction : Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate hydrazone.

- Cyclization : The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring.

- Esterification : The resulting compound is then esterified with propyl alcohol to yield the final product.

This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits significant bacteriostatic activity with a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA. Mechanistic studies suggest that it may inhibit DNA replication and transcription, potentially causing DNA damage .

Table 1: Antimicrobial Activity Against MRSA

| Compound | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 4 | Inhibition of DNA replication |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It is believed to modulate inflammatory pathways, although specific mechanisms are still being elucidated. Studies have indicated that derivatives of pyrazole compounds can exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including MCF7 and A549, demonstrating cytotoxic effects with IC50 values indicating significant growth inhibition. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, suggesting its utility in cancer therapeutics .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Observed Effect |

|---|---|---|

| MCF7 | 3.79 | Growth inhibition |

| A549 | 26 | Induction of apoptosis |

Case Studies

A notable study explored the efficacy of this compound in a model organism, Caenorhabditis elegans. The results indicated that the compound not only rescued C. elegans from MRSA infection but also demonstrated a unique luminescence profile when treated with a S. aureus promoter-lux reporter array, suggesting a novel mechanism of action linked to DNA damage response pathways .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a carbonyl source (e.g., DMF-DMA), followed by esterification. Key parameters include reaction temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Post-synthesis, hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid intermediate, which is re-esterified with propanol to obtain the propyl ester . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR confirm substitution patterns (e.g., phenyl group at position 1, methyl at position 3).

- IR : A broad peak near 3200 cm indicates the hydroxyl group.

- X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, as demonstrated for structurally related pyrazole derivatives .

- Mass spectrometry (ESI-MS) verifies molecular weight (±2 Da).

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N) to prevent ester hydrolysis or oxidation. Use gloveboxes for moisture-sensitive reactions. Safety protocols include fume hood usage, PPE (nitrile gloves, lab coats), and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., enzymes), guiding derivative design. Pair computational results with experimental kinetics (e.g., Hammett plots) to validate reactivity trends .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolves tautomerism or conformational exchange (e.g., keto-enol equilibria) by variable-temperature studies.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly in aromatic regions.

- Single-crystal XRD : Definitive proof of structure when spectral ambiguity arises, as shown for analogous pyrazole-carbaldehydes .

- Cross-validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs).

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature).

- In-line analytics (ReactIR, HPLC): Monitor reaction progression in real-time to identify intermediate byproducts (e.g., diesters or decarboxylated products).

- Green chemistry : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve selectivity .

Q. What are the challenges in correlating theoretical and experimental data for this compound’s biological activity?

- Methodological Answer :

- Bioactivity assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to reduce variability.

- QSAR models : Train models with high-quality experimental IC data to improve predictive accuracy.

- Metabolite interference : Account for esterase-mediated hydrolysis in cell cultures, which may alter the active species .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Conformational sampling : Ensure DFT calculations explore all possible conformers (e.g., via molecular dynamics simulations).

- Crystal packing effects : Use Mercury software to analyze intermolecular interactions (e.g., H-bonds, π-stacking) that may distort bond angles vs. gas-phase models .

- Basis set refinement : Upgrade basis sets (e.g., 6-311++G**) for better agreement with experimental geometries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。